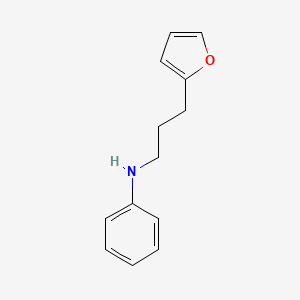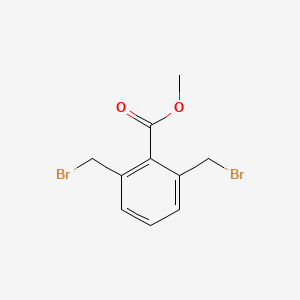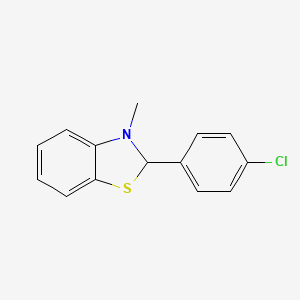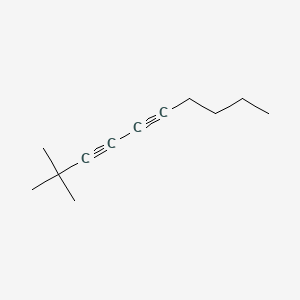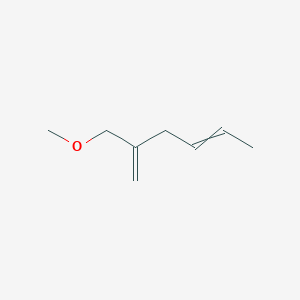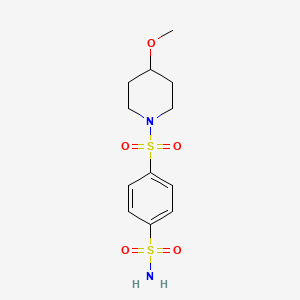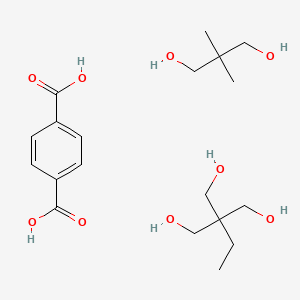
2,2-Dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropane-1,3-diol: , 2-ethyl-2-(hydroxymethyl)propane-1,3-diol , and terephthalic acid 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a structural isomer of neopentyl glycol and shares similar applicationsTerephthalic acid is an aromatic dicarboxylic acid primarily used in the production of polyethylene terephthalate (PET) and polyester fibers .
Preparation Methods
2,2-Dimethylpropane-1,3-diol: is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde, forming hydroxypivaldehyde. This intermediate can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: can be synthesized through similar methods, involving the reaction of formaldehyde with isobutyraldehyde, followed by reduction.
Terephthalic acid: is produced industrially by the oxidation of p-xylene with oxygen in the presence of a cobalt-manganese catalyst.
Chemical Reactions Analysis
2,2-Dimethylpropane-1,3-diol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or acids.
Esterification: Reacts with carboxylic acids to form esters and water.
Polymerization: Can initiate the polymerization of isocyanates and epoxides.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: exhibits similar reactivity due to its structural similarity to neopentyl glycol.
Terephthalic acid: primarily undergoes esterification reactions to form polyethylene terephthalate (PET) and other polyesters. It can also react with alcohols to form esters .
Scientific Research Applications
2,2-Dimethylpropane-1,3-diol: is used in the synthesis of polyesters, which are employed in the production of paints, lubricants, and plasticizers. It enhances the stability of polyesters towards heat, light, and water . It is also used in the synthesis of cyclic carbonates and phosphorochloridates .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: shares similar applications due to its structural similarity.
Terephthalic acid: is extensively used in the production of polyethylene terephthalate (PET), which is used in plastic bottles, food packaging, and polyester fibers . It is also used in the synthesis of liquid crystal polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1,3-diol and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol involves their ability to form stable polyesters and esters. These compounds enhance the stability of the resulting polymers towards heat, light, and water .
Terephthalic acid: acts as a precursor in the synthesis of polyethylene terephthalate (PET) by reacting with ethylene glycol. The resulting polymer exhibits excellent mechanical and thermal properties, making it suitable for various applications .
Comparison with Similar Compounds
2,2-Dimethylpropane-1,3-diol: and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol are similar to other diols such as ethylene glycol and propylene glycol . their branched structure provides enhanced stability to the resulting polymers .
Terephthalic acid: is similar to other aromatic dicarboxylic acids such as isophthalic acid and phthalic acid . its para-substituted structure provides superior properties to the resulting polymers, making it more suitable for high-performance applications .
Properties
CAS No. |
53808-40-5 |
|---|---|
Molecular Formula |
C19H32O9 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C6H14O3.C5H12O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-2-6(3-7,4-8)5-9;1-5(2,3-6)4-7/h1-4H,(H,9,10)(H,11,12);7-9H,2-5H2,1H3;6-7H,3-4H2,1-2H3 |
InChI Key |
FCRIJAPTRAYPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC(C)(CO)CO.C1=CC(=CC=C1C(=O)O)C(=O)O |
Related CAS |
53808-40-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


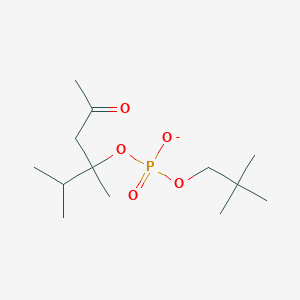
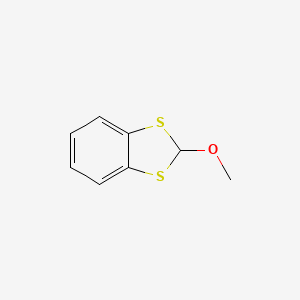



![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)

